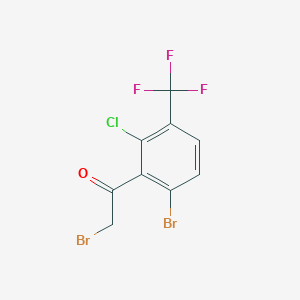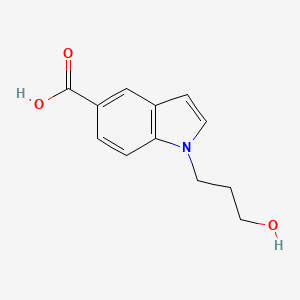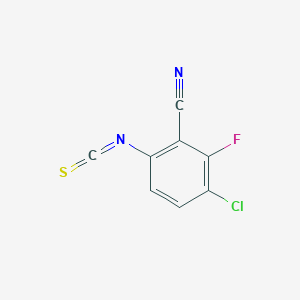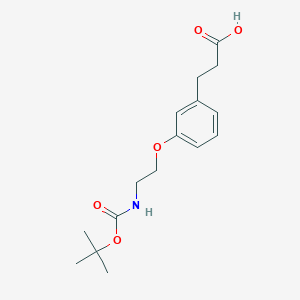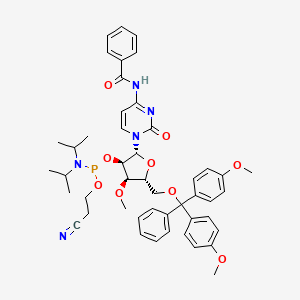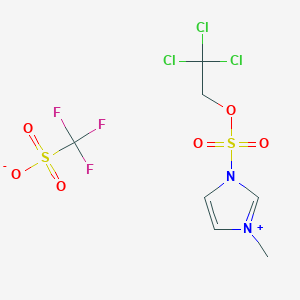
2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate involves the reaction of 1-methylimidazole with 2,2,2-trichloroethanol and sulfuryl chloride, followed by the addition of trifluoromethanesulfonic acid . The reaction is typically carried out under controlled temperature conditions to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate undergoes various chemical reactions, including substitution and protection reactions . It is commonly used to introduce 2,2,2-trichloroethyl-protected sulfates into monosaccharides . The major products formed from these reactions are typically sulfated carbohydrates . Common reagents used in these reactions include sulfuryl chloride, trifluoromethanesulfonic acid, and 2,2,2-trichloroethanol .
Applications De Recherche Scientifique
2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate has several scientific research applications. It is used in the synthesis of sulfated carbohydrates, which are important in various biological processes . The compound is also an inhibitor of amyloidogenesis, reducing the production of carbohydrates and oligosaccharides . Additionally, it blocks the synthesis of chondroitin sulfate and galactose, making it valuable in studies related to carbohydrate metabolism and glycosylation .
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate involves its ability to introduce 2,2,2-trichloroethyl-protected sulfates into monosaccharides . This process is facilitated by the compound’s reactivity with sulfuryl chloride and trifluoromethanesulfonic acid . The molecular targets and pathways involved include the inhibition of amyloidogenesis and the reduction of carbohydrate and oligosaccharide production .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate include other sulfuryl imidazolium salts and triflate derivatives . These compounds share similar reactivity and applications in the synthesis of sulfated carbohydrates . 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate is unique in its ability to introduce 2,2,2-trichloroethyl-protected sulfates specifically . Other similar compounds may include 1-methyl-3-(2,2,2-trichloroethoxy)sulfonyl-1H-imidazolium triflate and related sulfuryl imidazolium salts .
Propriétés
Formule moléculaire |
C7H8Cl3F3N2O6S2 |
|---|---|
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 3-methylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C6H8Cl3N2O3S.CHF3O3S/c1-10-2-3-11(5-10)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3,5H,4H2,1H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
RCNDUSSSXMVXGQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CN(C=C1)S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


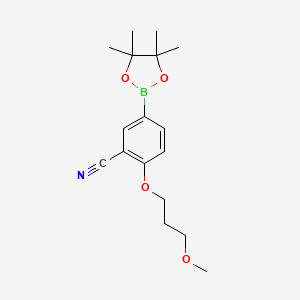


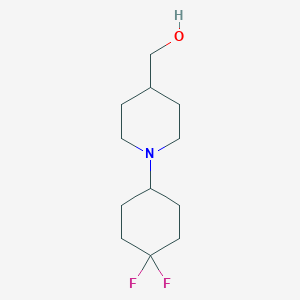
![3,4-dihydroxy-6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13719990.png)
![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)


